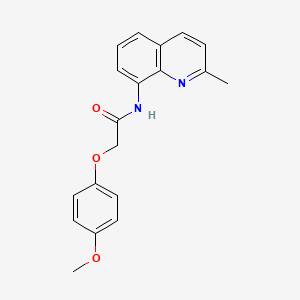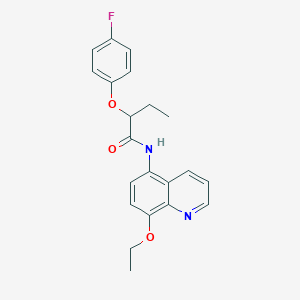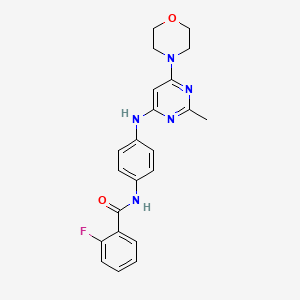![molecular formula C23H27F2N3O3S B11337315 {1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11337315.png)
{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone: , also known by its IUPAC name, is a synthetic molecule with potential therapeutic properties. Let’s explore its characteristics and applications.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a piperidine derivative with a sulfonyl chloride, followed by further functionalization. The exact synthetic route may vary, but it typically includes the following steps:
Piperidine Derivative Formation: Starting with piperidine, various substituents are introduced to create the desired piperidine derivative.
Sulfonylation: The piperidine derivative reacts with a sulfonyl chloride (e.g., 4-fluorobenzylsulfonyl chloride) to form the sulfonylated intermediate.
Piperazine Coupling: The sulfonylated intermediate is coupled with a piperazine derivative (e.g., 4-fluorophenylpiperazine) to yield the final compound.
Industrial Production: While industrial-scale production methods may differ, the synthetic steps outlined above serve as a foundation for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: Oxidative transformations may occur at specific functional groups.
Reduction: Reduction reactions can modify the compound’s properties.
Substitution: Substituents can be replaced by other groups.
Cyclization: Intramolecular reactions may lead to ring formation.
Sulfonylation: Sulfonyl chlorides (e.g., 4-fluorobenzylsulfonyl chloride) are used in the sulfonylation step.
Coupling Reactions: Piperazine derivatives (e.g., 4-fluorophenylpiperazine) are employed for coupling.
Major Products: The major product is the target compound itself, with its unique structure and properties.
Applications De Recherche Scientifique
Chemistry:
Medicinal Chemistry: Researchers explore its potential as an antimalarial agent.
Drug Design: Its scaffold may inspire the development of novel drugs.
Antiparasitic Activity: Investigated for its efficacy against Plasmodium falciparum.
Biological Assays: Used in cell-based assays to study its effects.
Pharmaceuticals: Potential use in antimalarial drug development.
Chemical Intermediates: May serve as a building block for other compounds.
Mécanisme D'action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways within the parasite.
Comparaison Avec Des Composés Similaires
While this compound exhibits promising properties, further studies are needed to compare it with related molecules. Some similar compounds include:
- [Compound A]
- [Compound B]
- [Compound C]
Propriétés
Formule moléculaire |
C23H27F2N3O3S |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27F2N3O3S/c24-20-3-1-18(2-4-20)17-32(30,31)28-11-9-19(10-12-28)23(29)27-15-13-26(14-16-27)22-7-5-21(25)6-8-22/h1-8,19H,9-17H2 |
Clé InChI |
WBRYDXBURBRLOO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337248.png)
![Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate](/img/structure/B11337252.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337254.png)

![2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337266.png)
![2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337271.png)
![[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](4-methylphenyl)methanone](/img/structure/B11337282.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11337286.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11337288.png)
![N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337292.png)


![N-butyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337306.png)
